molecular formula C15H24BNO3 B1403004 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1375303-04-0

2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1403004
M. Wt: 277.17 g/mol
InChI Key: CJLOTPDZTPQXJE-UHFFFAOYSA-N
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Description

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane . It is also used in the synthesis of intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular formula of “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is C9H19BO3 . The molecular weight is 186.06 .


Chemical Reactions Analysis

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .


Physical And Chemical Properties Analysis

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a colorless liquid . It has a density of 0.912 g/mL at 25 °C . Its boiling point is 73 °C at 15 mmHg . The refractive index is 1.409 .

Scientific Research Applications

Synthesis and Crystallography

Compounds related to 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized via a three-step substitution reaction. Their structures have been confirmed using various spectroscopic methods and X-ray diffraction. These compounds have been subject to conformational and crystallographic analyses, with molecular structures calculated using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

Molecular and Chemical Properties

In a related study, the molecular electrostatic potential and frontier molecular orbitals of similar compounds were investigated using DFT, helping to uncover various physicochemical properties. This kind of research is vital for understanding the chemical reactivity and potential applications of these compounds in various scientific fields (Huang et al., 2021).

Comparative Structural Analysis

The structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a regioisomer of a similar compound, has been analyzed and compared with other isomers. This comparative approach has provided insights into differences in chemical reactivity and stability based on molecular structure variations, which is crucial in the development of new chemical entities (Sopková-de Oliveira Santos et al., 2003).

Applications in Medicinal Chemistry

A research program focusing on novel molecules as potential anti-inflammatory agents synthesized a compound based on the structure of a related molecule, highlighting the potential of these compounds in drug discovery and development (Moloney, 2001).

Safety And Hazards

This compound is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in an inert atmosphere at 2-8°C .

Future Directions

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used in the synthesis of intermediates for generating conjugated copolymers . This suggests potential applications in the field of polymer chemistry.

properties

IUPAC Name

3-methyl-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-10(2)18-13-11(3)8-12(9-17-13)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLOTPDZTPQXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126909
Record name Pyridine, 3-methyl-2-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1375303-04-0
Record name Pyridine, 3-methyl-2-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375303-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-methyl-2-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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